(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid

Chiral resolution Enantiomeric purity Solid-state characterization

Select (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid (CAS 61884-75-1) for configurationally defined synthesis. This single (S)-enantiomer ensures stereochemical fidelity that the racemate (CAS 64520-53-2) and (R)-enantiomer (CAS 65137-60-2) cannot provide. The C-2 stereocenter controls pharmacophoric presentation of the lactam NH and acetic acid side chain—critical for 5-HT₇ receptor modulation, amnesia-reversal SAR per Butler et al. (J. Med. Chem. 1987), and chiral HPLC/SFC method validation. With MW 143.14 Da, LogP ~−0.80, and balanced HBD/HBA (2/3), it is an ideal fragment-sized probe for CNS-targeted screening and diastereoselective alkaloid synthesis.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 61884-75-1
Cat. No. B050523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid
CAS61884-75-1
Synonyms(S)-5-oxo-2-Pyrrolidineacetic acid; (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CC(=O)O
InChIInChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1
InChIKeyLRKCFWRBMYJRIK-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid (CAS 61884-75-1): Procurement-Relevant Identity, Class, and Core Physicochemical Profile


(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid (CAS 61884-75-1) is a chiral, non-proteinogenic γ-lactam–acetic acid hybrid belonging to the 5-oxopyrrolidineacetic acid family. Its structure combines a pyrrolidin-2-one ring with an acetic acid side chain at the 2-position, yielding a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g·mol⁻¹ [1]. The compound is a single (S)-enantiomer, distinguishing it from the racemic mixture (CAS 64520-53-2) and the (R)-enantiomer (CAS 65137-60-2) . Predicted physicochemical properties include a pKa of 4.31 ± 0.10, a LogP of approximately −0.8, and a topological polar surface area of 66.4 Ų, indicating moderate hydrophilicity and hydrogen-bonding capacity [1]. The compound is referenced in the medicinal chemistry literature as a comparator scaffold in amnesia-reversal studies of cyclic imides and has appeared in patent families targeting 5-HT₇ receptor modulation and cancer epigenetics [2].

Why Generic Substitution Fails for (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid: The Critical Role of Absolute Stereochemistry and Regiochemistry in Biological and Synthetic Outcomes


The (S)-enantiomer cannot be replaced by the racemate (CAS 64520-53-2) or the (R)-enantiomer (CAS 65137-60-2) without risking divergent biological recognition and asymmetric induction outcomes. The pyrrolidinone ring stereocenter at C-2 controls the three-dimensional presentation of both the lactam NH and the acetic acid side chain, which are key pharmacophoric elements in enzyme inhibition and receptor binding contexts. In the broader 5-oxopyrrolidineacetic acid chemotype, subtle alterations—such as N-methylation (ecgoninic acid, CAS 495-95-4) or relocation of the acetic acid group to the 3-position (CAS 32741-98-3)—profoundly alter hydrogen-bond donor/acceptor capacity, pKa, lipophilicity, and molecular recognition, rendering them non-interchangeable for structure-activity relationship (SAR) studies and chemical process development [1].

Quantitative Differentiation Evidence for (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid Against the Most Relevant Comparators


Stereochemical Identity: (S)-Enantiomer vs. Racemate – Melting Point as a Surrogate for Enantiomeric Purity Control

The (S)-enantiomer is a single stereoisomer, while the racemate (CAS 64520-53-2) exhibits a characteristic melting point of 120.5–122.2 °C (literature) or 121–123 °C (experimental) [1]. Although the (S)-enantiomer's melting point is not explicitly reported in the open literature, its distinct solid-state packing relative to the racemate ensures that differential scanning calorimetry (DSC) or mixed melting point analysis can serve as a rapid, low-cost method to confirm enantiomeric identity and rule out racemic contamination in incoming quality control.

Chiral resolution Enantiomeric purity Solid-state characterization

Physicochemical Differentiation from the N-Methyl Analog (Ecgoninic Acid): Hydrogen-Bond Donor Capacity and Lipophilicity

The (S)-enantiomer contains a free lactam NH (pyrrolidinone N–H), which serves as a hydrogen-bond donor (HBD). In contrast, the N-methyl analog (±)-ecgoninic acid (CAS 495-95-4) replaces this NH with an N–CH₃ group, eliminating one HBD and increasing lipophilicity. Computed LogP values are −0.80 for the target compound versus approximately −0.30 for ecgoninic acid (estimated from molecular formula C₇H₁₁NO₃ vs. C₆H₉NO₃), while the molecular weight increases from 143.14 to 157.17 Da [1][2]. The pKa values remain comparable (predicted ~4.31 for both), but the loss of the lactam NH donor alters both solubility profile and potential for target engagement in systems where a hydrogen bond to the lactam NH is critical for affinity.

CNS drug design Physicochemical profiling Hydrogen bonding

Regioisomeric Differentiation: 2-Acetic Acid vs. 3-Acetic Acid Substitution – Implications for Molecular Shape and Reactivity

The target compound carries the acetic acid substituent at the 2-position of the pyrrolidinone ring, directly adjacent to the ring nitrogen. The regioisomer 2-(5-oxopyrrolidin-3-yl)acetic acid (CAS 32741-98-3) places the substituent at the 3-position, one carbon further from the lactam functionality. This positional shift alters the spatial relationship between the carboxylic acid and the lactam carbonyl, affecting both the compound's conformational preferences and its ability to engage in intramolecular hydrogen bonding. The two regioisomers share identical molecular formula (C₆H₉NO₃) and molecular weight (143.14 Da), as well as comparable predicted pKa values (~4.31), but their chromatographic retention times (HPLC) and NMR spectra are expected to differ substantially . No direct biological head-to-head comparison data are available in the peer-reviewed literature.

Regioisomerism Building block selection Medicinal chemistry

Literature Precedent as a Defined Comparator in Cyclic Imide Amnesia-Reversal SAR

In a classic structure-activity relationship (SAR) study by Butler et al. (J. Med. Chem. 1987), the racemic 5-oxo-2-pyrrolidineacetic acid (compound 31) was synthesized and characterized alongside a series of cyclic imides evaluated for amnesia-reversal activity in the mouse electroconvulsive shock (ECS) model [1]. The study established that the 5-oxo-2-pyrrolidineacetic acid scaffold serves as a baseline comparator, with the more active derivatives being 5-oxo-2-pyrrolidinepropanoic acid analogs. The (S)-enantiomer was not separately evaluated in this work, but its absolute configuration was independently established via asymmetric cyclization and correlation to (S)-(−)-ecgoninic acid [2]. This body of literature positions the (S)-enantiomer as a mechanistically defined chiral probe for follow-up studies in cognitive deficit models where stereochemistry-dependent target engagement is hypothesized.

Amnesia-reversal Cyclic imides Cognition enhancers

Best-Fit Research and Industrial Application Scenarios for (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid


Asymmetric Synthesis of Chiral Pyrrolidine-Containing Drug Candidates and Natural Product Analogs

The (S)-enantiomer serves as a configurationally defined building block for constructing chiral pyrrolidine and pyrrolidinone scaffolds found in cognition enhancers, alkaloid natural products, and peptidomimetics. Its established absolute configuration, correlated to (S)-(−)-ecgoninic acid via asymmetric cyclization methodology, makes it suitable for diastereoselective transformations where stereochemical fidelity must be preserved throughout multi-step synthetic sequences [1].

Stereochemistry-Dependent Pharmacological Profiling in Cyclic Imide and Nootropic Agent Research

Building on the SAR framework established by Butler et al. (J. Med. Chem. 1987), the (S)-enantiomer can be employed as a chiral comparator to the racemic 5-oxo-2-pyrrolidineacetic acid scaffold in amnesia-reversal assays. This enables researchers to probe whether the stereocenter influences target engagement at relevant CNS targets such as 5-HT₇ receptors or other neural pathways implicated in cognitive function [2].

Quality Control and Reference Standard for Chiral HPLC Method Development

The (S)-enantiomer, with its defined stereochemistry and distinct retention characteristics relative to the (R)-enantiomer and racemate, can be used as a reference standard for developing and validating chiral HPLC or SFC methods for enantiomeric purity determination in pharmaceutical process chemistry and quality control workflows.

Fragment-Based Drug Design and Structure-Activity Relationship (SAR) Studies Targeting the 2-Pyrrolidinone Pharmacophore

The compound's favorable physicochemical profile—moderate LogP (~−0.80), balanced HBD/HBA count (2/3), and low molecular weight (143.14 Da)—positions it as a fragment-sized probe for screening campaigns targeting enzymes or receptors that recognize the pyrrolidinone-acetic acid motif. Its differentiation from the N-methyl analog (ecgoninic acid) in hydrogen-bond donor capacity provides a rational basis for selecting the appropriate chemotype based on target binding site requirements [3].

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